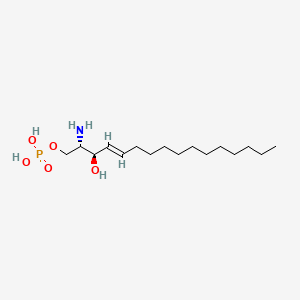

C16 Sphingosine-1-phosphate

Vue d'ensemble

Description

Le Sphingosine-1-phosphate (d16:1) est un médiateur lipidique bioactif qui joue un rôle crucial dans divers processus biologiquesCe composé est particulièrement important dans les systèmes vasculaire et immunitaire, où il orchestre le trafic des cellules immunitaires et l'intégrité vasculaire .

Applications De Recherche Scientifique

Sphingosine-1-phosphate (d16:1) has numerous scientific research applications:

Chemistry: Used as a model compound to study lipid signaling pathways.

Biology: Investigated for its role in cell signaling, immune cell trafficking, and vascular integrity.

Medicine: Explored as a therapeutic target for diseases such as cancer, multiple sclerosis, and inflammatory bowel disease

Mécanisme D'action

Target of Action

C16 Sphingosine-1-phosphate (S1P) is a bioactive lipid metabolite that primarily targets five G protein-coupled receptors, known as sphingosine 1-phosphate receptors (S1PR1-S1PR5) . These receptors are widely distributed on many cell types, including cells in the cardiovascular, immune, and central nervous systems . S1P also binds to human telomerase reverse transcriptase (hTERT) at the nuclear periphery in human and mouse fibroblasts .

Mode of Action

S1P interacts with its targets to regulate fundamental physiological processes . It acts through G protein-coupled receptors in the plasma membrane . In the structure of the complex with the endogenous lipid S1P bound to S1PR3 Gi, the S1P molecule takes an extended conformation and makes multiple contacts with residues in the occluded orthosteric pocket of S1PR3 . S1P produced in the mitochondria and nucleus by SPHK2 has direct intracellular targets, and S1P generated by SPHK1 at the plasma membrane can also function intracellularly .

Biochemical Pathways

S1P regulates several biochemical pathways. It influences multiple aspects of Akt/protein kinase B signaling, a pathway that regulates metabolism, stress response, and Bcl-2 family proteins . The cross-talk between sphingolipids and transcription factors including NF-κB, FOXOs, and AP-1 may also be important for immune regulation and cell survival/death . S1P also regulates exosomes and other secretion mechanisms that can contribute to either the spread of neurotoxic proteins between brain cells, or their clearance .

Pharmacokinetics

The pharmacokinetics of S1P involve its synthesis and degradation. S1P is synthesized by the action of sphingosine kinases (SphK1/2) and is degraded by S1P lyase (S1PL), forming hexadecenal and ethanolamine phosphate . S1P can also be reversibly dephosphorylated to sphingosine by the action of S1P phosphatase (SGPP1 and SGPP2) . The balance between the levels of S1P and its precursors and degradation products can influence its bioavailability and action .

Result of Action

The action of S1P results in various molecular and cellular effects. It regulates cell proliferation, survival, and migration . S1P signaling is a driver of multiple diseases and has been targeted for the treatment of multiple sclerosis (MS) and autoimmune disorders . In cancer cells, S1P signaling promotes communication, progression, invasion, and tumor metastasis . It is also associated with several impacts, including anti-apoptotic behavior, metastasis, mesenchymal transition (EMT), angiogenesis, and chemotherapy resistance .

Action Environment

The action, efficacy, and stability of S1P can be influenced by environmental factors. For instance, in the tumor microenvironment, S1P is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components . The sphingolipid metabolic regulators of the sphingolipid rheostat, S1P and C16:0 ceramide, influence survival/death decisions of cells in response to immunogenic cell death-inducing chemotherapeutic agents .

Analyse Biochimique

Biochemical Properties

C16 Sphingosine-1-phosphate is involved in several biochemical reactions, primarily through its interaction with specific enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is sphingosine kinase, which phosphorylates sphingosine to produce this compound . Additionally, this compound can be dephosphorylated by sphingosine phosphatases or irreversibly degraded by sphingosine phosphate lyase .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of immune cell trafficking, promoting the migration of lymphocytes and other immune cells . It also affects vascular endothelial cells by enhancing barrier integrity and promoting angiogenesis . In cancer cells, this compound has been shown to promote proliferation, survival, and migration, contributing to tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific receptors and subsequent activation of downstream signaling pathways. Upon binding to sphingosine-1-phosphate receptors, it activates G-protein-coupled signaling cascades that regulate various cellular functions . These signaling pathways include the PI3K-Akt pathway, which promotes cell survival and proliferation, and the MAPK pathway, which is involved in cell growth and differentiation . Additionally, this compound can act intracellularly by binding to specific protein targets and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to sustained activation of its signaling pathways, resulting in chronic changes in gene expression and cellular behavior . Additionally, the stability of this compound can be affected by its interaction with specific enzymes and transporters, which can modulate its availability and activity over time .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, it can promote beneficial effects such as enhanced immune cell trafficking and improved vascular integrity . At high doses, it can induce toxic or adverse effects, including inflammation and tissue damage . Studies have also shown that there are threshold effects, where specific dosages are required to achieve significant biological effects . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its synthesis, degradation, and signaling . It is synthesized from sphingosine by the action of sphingosine kinases and can be degraded by sphingosine phosphatases or sphingosine phosphate lyase . Additionally, it can be transported out of cells by specific transporters and act as a signaling molecule by binding to its receptors . These metabolic pathways are tightly regulated and play a crucial role in maintaining the balance of this compound levels in cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . One of the key transporters involved in its export from cells is Spinster homolog 2 (Spns2), which facilitates its movement across the cell membrane . Additionally, this compound can bind to high-density lipoproteins (HDL) in the bloodstream, which aids in its distribution to various tissues . The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . Within these compartments, this compound can interact with specific protein targets and modulate their activity, contributing to its diverse biological effects . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Sphingosine-1-phosphate (d16:1) est synthétisé à partir de la céramide, qui est composée de sphingosine et d'un acide gras. L'enzyme céramidase convertit la céramide en sphingosine, qui est ensuite phosphorylée par les isoenzymes de la sphingosine kinase (SK1 et SK2) pour former le sphingosine-1-phosphate . Les conditions de réaction impliquent généralement la présence d'ATP et d'ions magnésium comme cofacteurs pour l'activité de la kinase.

Méthodes de production industrielle

La production industrielle du Sphingosine-1-phosphate (d16:1) implique des réactions enzymatiques à grande échelle utilisant des enzymes recombinantes de la sphingosine kinase. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des étapes de purification telles que la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le Sphingosine-1-phosphate (d16:1) subit diverses réactions chimiques, notamment :

Phosphorylation : Conversion de la sphingosine en sphingosine-1-phosphate par la sphingosine kinase.

Déphosphorylation : Conversion en sphingosine par les phosphatases de la sphingosine.

Dégradation : Dégradation irréversible par la lyase du phosphate de sphingosine.

Réactifs et conditions courants

Phosphorylation : Nécessite de l'ATP et des ions magnésium.

Déphosphorylation : Catalysée par des phosphatases spécifiques.

Dégradation : Implique la lyase du phosphate de sphingosine dans des conditions physiologiques.

Principaux produits formés

Phosphorylation : Sphingosine-1-phosphate.

Déphosphorylation : Sphingosine.

Dégradation : Divers métabolites, notamment l'hexadécénal et la phosphoéthanolamine.

Applications de la recherche scientifique

Le Sphingosine-1-phosphate (d16:1) a de nombreuses applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les voies de signalisation lipidique.

Biologie : Investigé pour son rôle dans la signalisation cellulaire, le trafic des cellules immunitaires et l'intégrité vasculaire.

Médecine : Exploré comme cible thérapeutique pour des maladies telles que le cancer, la sclérose en plaques et la maladie inflammatoire de l'intestin

Mécanisme d'action

Le Sphingosine-1-phosphate (d16:1) exerce ses effets en se liant à des récepteurs couplés aux protéines G spécifiques connus sous le nom de récepteurs du sphingosine-1-phosphate (S1PR). Ces récepteurs sont largement exprimés et médiatisent diverses réponses cellulaires, notamment la migration cellulaire, la survie et la prolifération. Les voies de signalisation impliquées comprennent l'activation d'effecteurs en aval tels que la phospholipase C, la protéine kinase C et les kinases de protéines activées par les mitogènes .

Comparaison Avec Des Composés Similaires

Composés similaires

Sphingosine-1-phosphate (d181) : Une autre isoforme avec une longueur de chaîne d'acide gras différente.

Acide lysophosphatidique : Un lysophospholipide structurellement similaire avec des fonctions biologiques distinctes.

Céramide-1-phosphate : Un sphingolipide apparenté impliqué dans la signalisation cellulaire

Unicité

Le Sphingosine-1-phosphate (d16:1) est unique en raison de sa longueur de chaîne d'acide gras spécifique, qui influence son affinité de liaison aux différents S1PR et son activité biologique. Cette isoforme est particulièrement importante dans certains tissus et contextes cellulaires, ce qui en fait un composé précieux pour la recherche ciblée et les applications thérapeutiques .

Propriétés

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHNJQKWEMCXAD-YYZTVXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

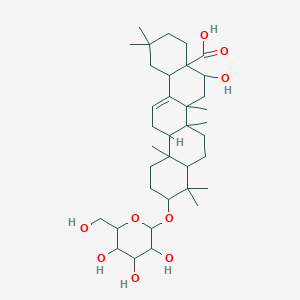

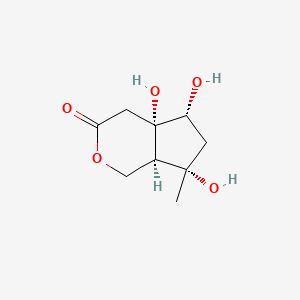

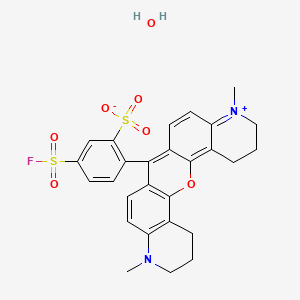

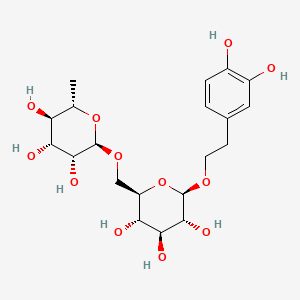

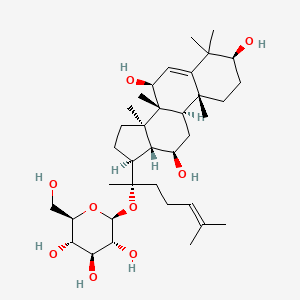

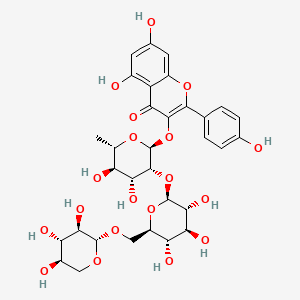

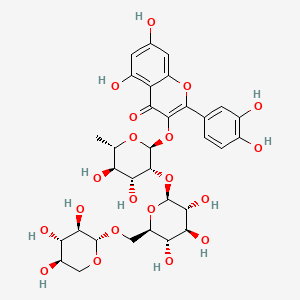

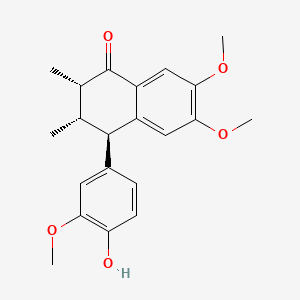

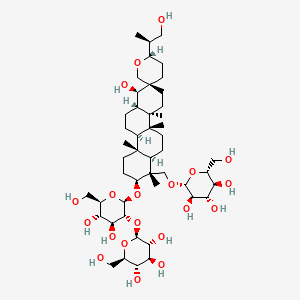

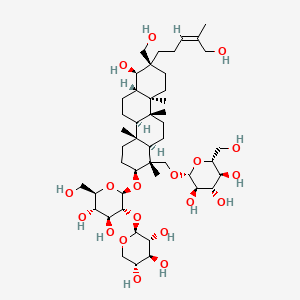

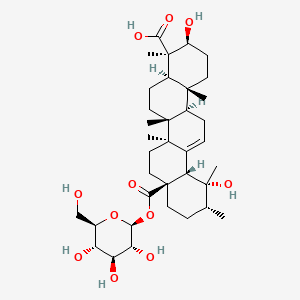

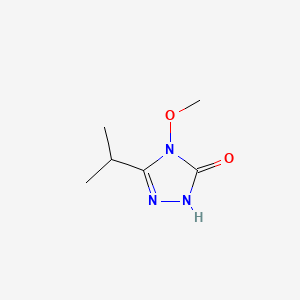

Feasible Synthetic Routes

Q1: The studies utilize a metabolomics approach based on LC-MS. How does this analytical technique contribute to the identification and quantification of C16 Sphingosine-1-phosphate in serum samples?

A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed in metabolomics studies due to its high sensitivity and ability to detect a wide range of metabolites within complex biological samples like serum [, ]. In this context, LC-MS facilitates the separation and identification of this compound from other serum components based on its unique chemical properties and mass-to-charge ratio. The technique's quantitative capabilities allow researchers to determine the concentration of this compound in the samples, enabling the comparison of levels between different study groups. This combined approach of separation, identification, and quantification makes LC-MS invaluable for discovering and validating potential biomarkers like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.